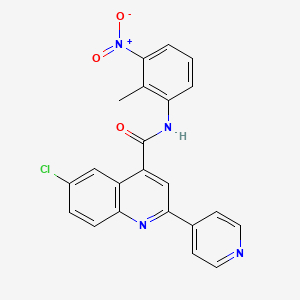
6-chloro-N-(2-methyl-3-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-chloro-N-(2-methyl-3-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides and has been studied for its mechanism of action and biochemical effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-methyl-3-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its antimicrobial activity against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(2-methyl-3-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
6-chloro-N-(2-methyl-3-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects on different biological systems. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(2-methyl-3-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes and signaling pathways. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of this compound is its potential toxicity towards normal cells, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of 6-chloro-N-(2-methyl-3-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One potential direction is to study its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to investigate its potential synergistic effects with other drugs or compounds for enhanced therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for safe and effective therapeutic use.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methyl-3-nitrophenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3/c1-13-18(3-2-4-21(13)27(29)30)26-22(28)17-12-20(14-7-9-24-10-8-14)25-19-6-5-15(23)11-16(17)19/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHYBHLHEHFBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4162284.png)
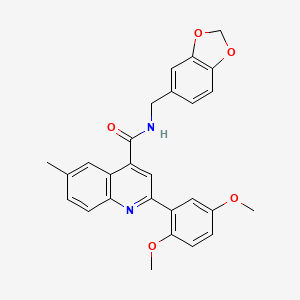
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162297.png)
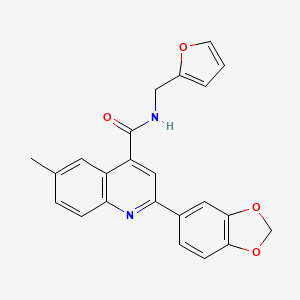

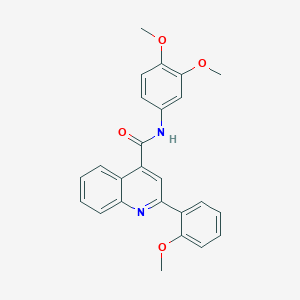
![1-(2-chlorobenzyl)-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B4162321.png)
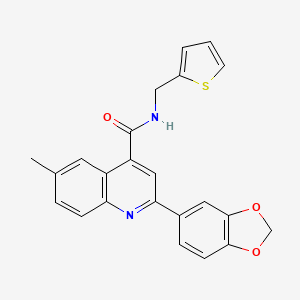
![6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162343.png)
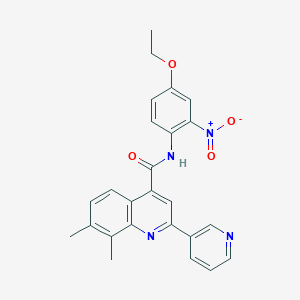

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B4162381.png)
![2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4162391.png)